molecular formula C12H15Cl2N3O2 B5502903 1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA

1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA

Cat. No.: B5502903
M. Wt: 304.17 g/mol
InChI Key: CUJLGFJAOCGYQT-UHFFFAOYSA-N
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Description

1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methyl group, along with a carbonyl group and a diethylurea moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Scientific Research Applications

1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA typically involves the reaction of 2,6-dichloro-4-methylpyridine-3-carboxylic acid with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-methylpyridine-3-carboxylic acid: A precursor in the synthesis of the compound.

    Diethylurea: A related compound with similar structural features.

    2,6-Dichloropyridine derivatives: Compounds with similar pyridine ring substitutions.

Uniqueness

1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)-3,3-DIETHYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-dichloro-N-(diethylcarbamoyl)-4-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O2/c1-4-17(5-2)12(19)16-11(18)9-7(3)6-8(13)15-10(9)14/h6H,4-5H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJLGFJAOCGYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC(=O)C1=C(N=C(C=C1C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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